

Unveiling Gibberellin A72: A Technical Guide to a C19-Gibberellin Isomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gibberellin A72*

Cat. No.: *B1257407*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Gibberellin A72** (GA72), a C19-gibberellin with the molecular formula $C_{19}H_{24}O_7$. This document consolidates available physicochemical data, outlines experimental protocols for its isolation, and discusses its role within the broader context of gibberellin biosynthesis and signaling.

Physicochemical Properties

Gibberellin A72 is a diterpenoid lactone belonging to the extensive family of gibberellin plant hormones. It shares its molecular formula with its isomer, Gibberellin A8, necessitating precise analytical techniques for their differentiation. Key physicochemical properties of **Gibberellin A72** are summarized in the table below.

Property	Value	Source
Molecular Formula	C19H24O7	PubChem
Molecular Weight	364.39 g/mol	PubChem
CAS Number	105593-21-3	Biosynth
Melting Point	250 °C	Biosynth[1]
IUPAC Name	2β,7α-dihydroxy-1-methyl-8-methylene-4α,4bβ-gibbane-1α,10β-dicarboxylic acid 1,4a-lactone	Inferred from structural analysis
SMILES	<chem>C[C@]12[C@H]3--INVALID-LINK--(CC[C@H]5[C@@]3(C[C@@H]1O)OC2=O)O">C@@HC(=O)O</chem>	PubChem
InChIKey	SISDKGXXRJQNSE-UHFFFAOYSA-N	PubChem

Isolation and Purification from *Vigna unguiculata*

Gibberellin A72 has been successfully isolated from the developing seeds of the cowpea (*Vigna unguiculata* L. Walp.). The following protocol is a generalized procedure based on established methods for gibberellin extraction and purification.

Experimental Protocol:

1. Extraction:

- Freeze immature seeds of *Vigna unguiculata* in liquid nitrogen and lyophilize.
- Grind the dried seeds to a fine powder.
- Extract the powder with 80% aqueous methanol (MeOH) at 4°C for 24 hours.
- Filter the extract and concentrate in vacuo to an aqueous phase.

2. Partitioning:

- Adjust the pH of the aqueous extract to 2.5 with HCl.
- Partition the acidic aqueous phase against ethyl acetate (EtOAc).
- Collect the EtOAc fractions, which will contain the acidic gibberellins.

3. Purification:

- Subject the combined EtOAc fractions to silica gel column chromatography.
- Elute the column with a gradient of increasing methanol in chloroform.
- Monitor fractions using thin-layer chromatography (TLC) and a bioassay (e.g., dwarf rice bioassay).
- Further purify the active fractions using High-Performance Liquid Chromatography (HPLC) on a C18 column.

4. Identification and Characterization:

- Analyze the purified fractions by Gas Chromatography-Mass Spectrometry (GC-MS) of the methyl ester trimethylsilyl ether derivatives for identification.
- Confirm the structure using ^1H -NMR spectroscopy.

Spectroscopic Data

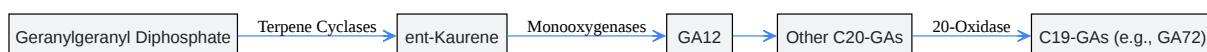
Detailed spectroscopic data is crucial for the unambiguous identification of **Gibberellin A72**. While a comprehensive public repository of the raw spectra for GA72 is not readily available, the following represents the expected key spectral features based on its structure and data from related gibberellins.

Spectroscopic Technique	Key Expected Features
Mass Spectrometry (GC-MS of Me-TMSi derivative)	Molecular ion (M ⁺) peak corresponding to the derivatized molecule. Characteristic fragmentation pattern of the ent-gibberellane skeleton, including losses of CH ₃ , H ₂ O, CO, and fragments related to the lactone ring and hydroxyl groups.
¹ H-NMR (Proton Nuclear Magnetic Resonance)	Signals corresponding to the C-10 methyl group, the exocyclic methylene protons at C-16, and protons on hydroxylated carbons. The chemical shifts and coupling constants of the protons in the tetracyclic ring system provide detailed structural information.
¹³ C-NMR (Carbon-13 Nuclear Magnetic Resonance)	Resonances for all 19 carbon atoms, including the carbonyl carbon of the lactone and the carboxylic acid, the olefinic carbons of the exocyclic double bond, and the carbons bearing hydroxyl groups.
Infrared (IR) Spectroscopy	Absorption bands characteristic of hydroxyl (-OH) groups, a γ-lactone carbonyl (C=O) group, a carboxylic acid (C=O and -OH) group, and a C=C double bond.

Biosynthesis and Signaling Pathway

Gibberellin A72 is a naturally occurring gibberellin and is therefore synthesized in plants through the terpenoid pathway. The general biosynthetic pathway leading to the formation of C19-gibberellins is outlined below.

Gibberellin Biosynthesis Workflow

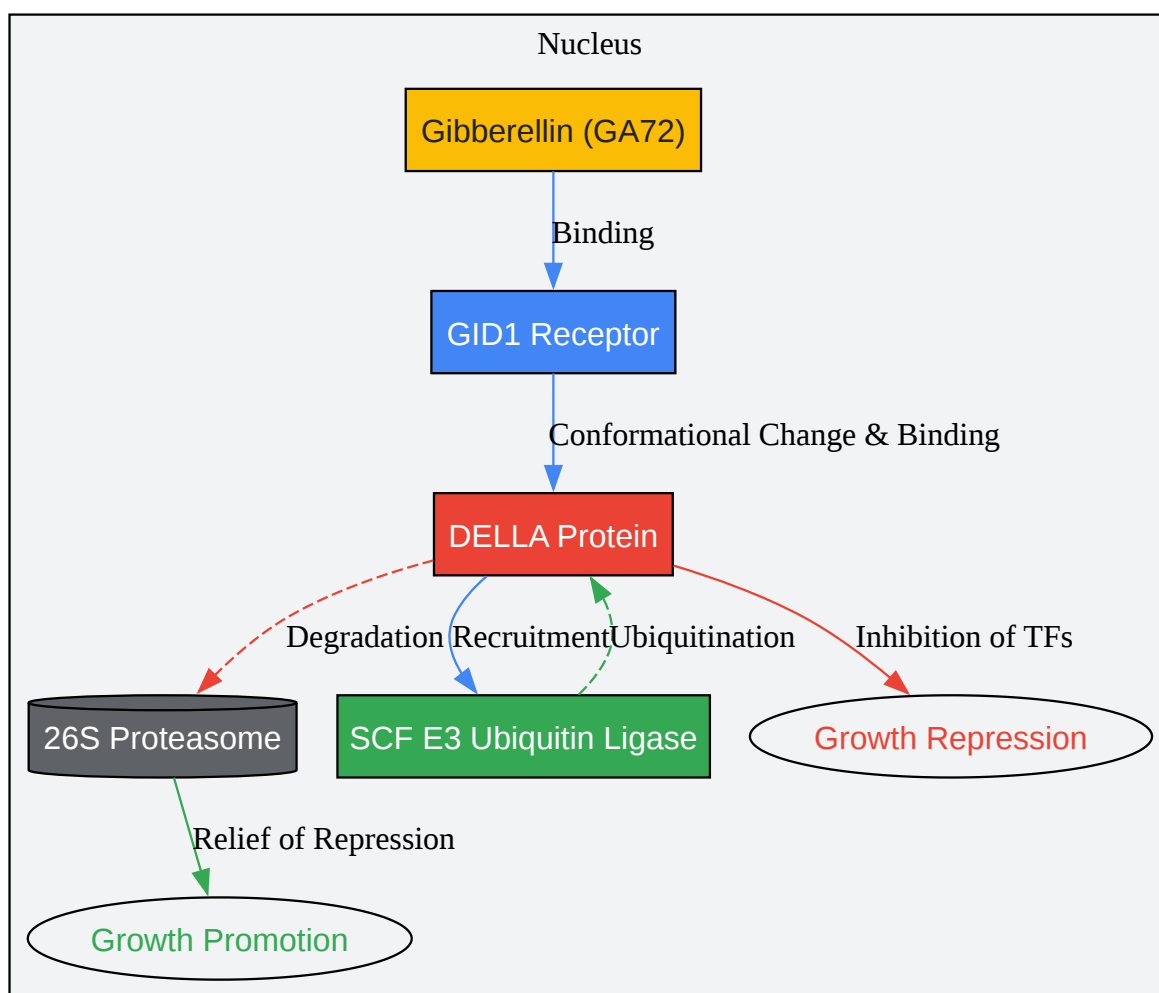


[Click to download full resolution via product page](#)

Caption: Generalized biosynthetic pathway of C19-gibberellins.

The signaling pathway for gibberellins, including presumably **Gibberellin A72**, involves the degradation of DELLA proteins, which are transcriptional regulators that repress plant growth.

Gibberellin Signaling Pathway



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gibberellin A72 | 105593-21-3 | FEA59321 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [Unveiling Gibberellin A72: A Technical Guide to a C19-Gibberellin Isomer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257407#molecular-formula-c19h24o7-gibberellin-a72]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com